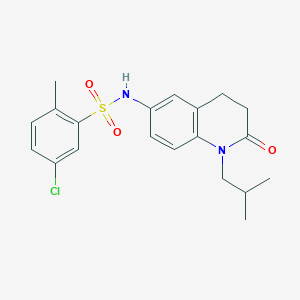

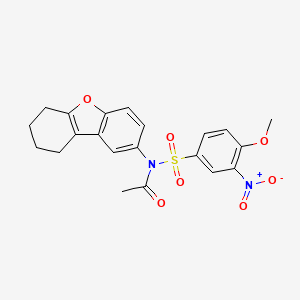

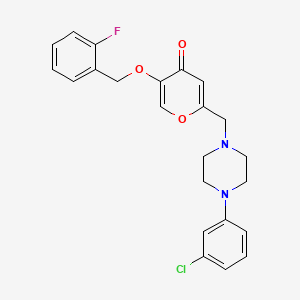

N-(4-甲氧-3-硝基苯基)磺酰-N-(6,7,8,9-四氢二苯并呋喃-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multiple steps, including the cyclo-dehydration of certain precursors, reduction processes, and specific reactions like the Hofmann rearrangement or the Sandmeyer reaction for nitrobenzofurans derivatives preparation. For instance, the synthesis of nitro, amino, and acetamino derivatives of 2,3-dimethylbenzofuran involved cyclo-dehydration and subsequent reduction and acetylation steps (Kawase, Takata, & Hikishima, 1971). Such methodologies might offer insights into approaches for synthesizing the compound , focusing on the manipulation of nitrobenzofuran derivatives and acetamide functionalities.

Molecular Structure Analysis

Analyzing the molecular structure of acetamide derivatives and related compounds provides insight into their stability, reactivity, and potential for further functionalization. Studies like hydrogen bond investigations in substituted N-(2-hydroxyphenyl)-acetamides offer valuable information on intra- and intermolecular interactions that can influence the compound's physical and chemical behavior (Romero & Margarita, 2008).

Chemical Reactions and Properties

The reactivity of such complex acetamides involves various chemical reactions, including halogenation, hydrogenation, and carbonylation. For example, the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide underlines the complexity and potential of using palladium-based catalytic systems for producing acetamide derivatives (Vavasori, Capponi, & Ronchin, 2023). These reactions highlight the synthetic versatility and chemical functionality accessible within the acetamide chemical space.

科学研究应用

酶抑制潜力

已探索了新磺胺类化合物的酶抑制潜力,包括类似于N-(4-甲氧基-3-硝基苯基)磺酰-N-(6,7,8,9-四氢二苯并呋喃-2-基)乙酰胺的化合物。这些化合物已显示出对酵母α-葡萄糖苷酶的显著抑制活性,对乙酰胆碱酯酶(AChE)的活性较弱。这一发现表明这些化合物在治疗与这些酶相关的疾病方面具有潜在应用(Abbasi et al., 2019)。

抗菌活性

与所讨论的化合物结构相关的N-取代苯基乙酰胺苯并咪唑衍生物已显示出对耐甲氧西林金黄色葡萄球菌(MRSA)的显著抗菌活性。这表明这类化合物在开发新的抗菌剂方面具有潜力(Chaudhari et al., 2020)。

相关化合物的抗菌效果

对类似于4-羟基香豆素衍生物的化合物的研究已证明具有显著的抗菌活性。这表明N-(4-甲氧基-3-硝基苯基)磺酰-N-(6,7,8,9-四氢二苯并呋喃-2-基)乙酰胺在抗菌应用中具有潜力(Behrami & Dobroshi, 2019)。

染料合成中的催化氢化

与所讨论的化合物相关的N-(3-氨基-4-甲氧基苯基)乙酰胺已被用作偶氮分散染料生产中的中间体。这表明在染料工业中具有潜在应用(Zhang Qun-feng, 2008)。

用于聚苯并咪唑类AB型单体的合成

与N-(4-甲氧基-3-硝基苯基)磺酰-N-(6,7,8,9-四氢二苯并呋喃-2-基)乙酰胺结构相关的化合物已被用于合成聚苯并咪唑类AB型单体,表明在聚合物化学中具有潜在应用(Begunov & Valyaeva, 2015)。

属性

IUPAC Name |

N-(4-methoxy-3-nitrophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O7S/c1-13(24)22(31(27,28)15-8-10-21(29-2)18(12-15)23(25)26)14-7-9-20-17(11-14)16-5-3-4-6-19(16)30-20/h7-12H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEGLQOSQUNMSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2493242.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2493243.png)

![4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2493244.png)

![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2493250.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2493251.png)